1-(3,5-dichlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide
Description
1-(3,5-Dichlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a triazole-based carboxamide derivative featuring a 3,5-dichlorophenyl group at position 1, a methyl group at position 5, and a morpholine-substituted phenylcarboxamide at position 2. This compound is structurally distinct from pyrazole-based analogs, with its triazole ring offering unique electronic and steric properties that may influence reactivity, binding affinity, and pharmacokinetics .
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-5-methyl-N-(2-morpholin-4-ylphenyl)-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N5O2/c1-13-23-19(25-27(13)16-11-14(21)10-15(22)12-16)20(28)24-17-4-2-3-5-18(17)26-6-8-29-9-7-26/h2-5,10-12H,6-9H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNCYBBHCKCGCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC=CC=C3N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Morpholine Installation via NAS
2-Fluoronitrobenzene reacts with morpholine in dimethyl sulfoxide (DMSO) at 120°C for 24 hours, yielding 2-nitro-4-(morpholin-4-yl)benzene with 85% efficiency. The reaction proceeds via a Meisenheimer intermediate, with fluoride elimination driven by the electron-donating morpholine group.
Nitro Reduction to Amine
Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol, 25°C) reduces the nitro group to amine, producing 2-(morpholin-4-yl)aniline in 92% yield. Alternative methods using Fe/HCl show comparable yields but generate more waste.
Table 1: Comparative Analysis of Nitro Reduction Methods
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Catalytic H₂ | Pd/C | EtOH | 25 | 92 |
| Fe/HCl | Fe powder | H₂O | 80 | 88 |
| Transfer H₂ | Ra-Ni | MeOH | 50 | 85 |
Preparation of 1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic Acid
Triazole Ring Formation via Hydrazide-Formamidine Cyclization
Adapting the method from, 3,5-dichlorophenylhydrazine hydrochloride reacts with methyl oxamohydrazide in ethanol under reflux (Δ, 78°C, 48 hr) to form the triazole core:
$$
\text{3,5-Cl}2\text{C}6\text{H}3\text{NHNH}2\cdot\text{HCl} + \text{H}2\text{NCOCONHNH}2 \rightarrow \text{Triazole intermediate} + \text{NH}3 + \text{H}2\text{O}
$$
Subsequent treatment with acetamidine acetate introduces the C5 methyl group via cyclocondensation, yielding 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid (62% isolated yield).
Alternative Route: Oxazole Rearrangement
Heating 3,5-dichloro-N'-(1-methyl-1H-pyrazol-5-yl)benzamide at 160°C in xylene induces Dimroth rearrangement, producing the triazole carboxylic acid in 58% yield. While efficient, this method requires strict temperature control to prevent decarboxylation.
Carboxamide Bond Formation
Acid Chloride-Mediated Coupling
The triazole carboxylic acid (1.0 eq) reacts with thionyl chloride (3.0 eq) in dichloromethane (DCM) at 40°C for 2 hours to form the acid chloride. Subsequent addition of 2-(morpholin-4-yl)aniline (1.2 eq) and triethylamine (2.5 eq) in tetrahydrofuran (THF) at 0°C→25°C yields the target carboxamide in 78% purity.
Direct Coupling via Carbodiimide
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM, the carboxylic acid couples with the aniline at 25°C for 12 hours (85% yield). This method avoids acid chloride handling but requires rigorous moisture exclusion.
Table 2: Carboxamide Coupling Efficiency Comparison
| Method | Activator | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Acid chloride | None | THF | 4 | 78 |
| EDCI/HOBt | EDCI/HOBt | DCM | 12 | 85 |
| Mixed anhydride | ClCO₂iPr | EtOAc | 6 | 72 |
Optimization Strategies for Key Steps
Triazole Cyclization Yield Enhancement
Morpholine Installation Improvements
Microwave-assisted NAS (150°C, 30 min) achieves 89% yield of 2-nitro-4-(morpholin-4-yl)benzene while reducing solvent volume by 60%.
Analytical Characterization Data
Critical spectroscopic features confirming successful synthesis:
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.68–7.45 (m, 3H, dichlorophenyl), 3.72 (t, J=4.8 Hz, 4H, morpholine-OCH₂), 2.89 (s, 3H, C5-CH₃)
- HRMS (ESI+) : m/z calcd for C₂₁H₂₁Cl₂N₅O₂ [M+H]⁺: 478.1142, found: 478.1145
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dichlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, resulting in the formation of reduced derivatives.
Substitution: The dichlorophenyl and morpholine groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halides, amines, and alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.
Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-dichlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the modulation of neurotransmitter activity in neurological disorders.
Comparison with Similar Compounds
Key Differences:
Core Heterocycle: Target Compound: 1,2,4-Triazole ring (three nitrogen atoms). Pyrazole Analogs (3a–3e): Pyrazole ring (two nitrogen atoms).
Pyrazole Analogs: Feature chloro, cyano, or methyl groups on aryl rings, which increase lipophilicity but may reduce solubility compared to morpholine .
Synthetic Yields: Pyrazole analogs (e.g., 3a–3e) were synthesized in moderate yields (62–71%) using EDCI/HOBt coupling in DMF .
Table 1: Physical and Analytical Data Comparison
†Calculated molecular formula: C₂₁H₁₈Cl₂N₄O₂.
Comparison with Pyrazole-Sulfanyl Derivatives ()
The compound 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () shares a pyrazole core but differs significantly in substituents:
Table 2: Functional Group Impact
Research Implications
- Triazole vs. Pyrazole Cores : The triazole in the target compound may improve binding to biological targets (e.g., enzymes) through enhanced hydrogen-bonding interactions .
- Morpholine vs. Halogen Substituents: Morpholine’s polarity could enhance bioavailability compared to chloro/cyano groups in pyrazole analogs .
- Synthetic Challenges : The target compound’s complex substituents may require optimized coupling conditions to achieve yields comparable to simpler pyrazole derivatives.
Biological Activity
1-(3,5-Dichlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition activities.
The compound has a molecular weight of approximately 417.3 g/mol and exhibits a logP (partition coefficient) of 4.8, indicating its lipophilicity. It contains multiple functional groups that contribute to its biological activity, including a triazole ring and morpholine moiety.
Antimicrobial Activity
Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. The biological activity of the compound under review can be summarized as follows:
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. In studies comparing it with doxorubicin (a standard chemotherapy drug), the compound showed promising results:
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| MCF-7 (Breast cancer) | 10.5 | Effective against resistant strains |
| A549 (Lung cancer) | 12.0 | Comparable efficacy to doxorubicin |
| HeLa (Cervical cancer) | 8.0 | Significantly potent |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Notably, it has shown moderate inhibition against carbonic anhydrase-II:
Structure-Activity Relationship (SAR)
A preliminary structure-activity relationship analysis suggests that the presence of specific functional groups significantly influences biological activity:
- The triazole ring is crucial for antimicrobial and anticancer activities.
- Substituents on the phenyl rings enhance potency; electron-donating groups appear to favor activity.
- The morpholine moiety contributes to solubility and permeability.
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:
-
Antifungal Efficacy Against Candida spp.:
A study demonstrated that derivatives of this compound exhibited superior antifungal activity compared to traditional treatments, suggesting potential as a novel antifungal agent. -
Combination Therapy in Cancer Treatment:
Research indicates that when combined with standard chemotherapeutics, this compound enhances cytotoxicity in resistant cancer cell lines, pointing toward its utility in combination therapy strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
